molecular formula C17H18N4OS B2506217 N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide CAS No. 1351596-30-9

N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

Katalognummer B2506217
CAS-Nummer: 1351596-30-9
Molekulargewicht: 326.42
InChI-Schlüssel: HRRPUGAVAGOAOE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound , N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide, is a complex molecule that appears to be designed for biological activity, potentially as an antibacterial agent. This assumption is based on the presence of a thiadiazole moiety, which is a common feature in compounds with antibacterial properties, as seen in the novel 8-methoxyquinoline-2-carboxamide compounds containing 1,3,4-thiadiazole moieties that were synthesized and evaluated for their antibacterial activities .

Synthesis Analysis

The synthesis of related compounds typically involves the use of active substructure combination methods, as demonstrated in the design and synthesis of 8-methoxyquinoline-2-carboxamide compounds . Although the exact synthesis route for the compound is not provided, it is likely that a similar strategy was employed, involving multiple steps such as cyclization and amidation reactions. The synthesis of related heteroaromatic compounds, such as N-(6,7-dimethoxy-2-methylquinazolin-3-io)ethoxythioformamidate, involves starting with thioacylhydrazone and proceeding through cyclization of acetylamino thioacylhydrazone .

Molecular Structure Analysis

The molecular structure of the compound likely features a 1,2,3-thiadiazole ring, which is a five-membered heterocyclic compound containing both sulfur and nitrogen atoms. This ring system is known to confer stability and unique electronic properties to the molecules it is part of. The presence of a 3,4-dihydroisoquinolin-2(1H)-yl group suggests a bicyclic structure that includes a nitrogen-containing ring, which could be important for biological activity. The molecular structure of related compounds, such as the [1,3,4] thiadiazolo [3,2-c] quinazoline, indicates the potential for isomerization and the existence of cyclic forms under certain conditions .

Chemical Reactions Analysis

The compound likely undergoes typical reactions associated with its functional groups. The thiadiazole moiety can participate in nucleophilic substitution reactions, potentially leading to the formation of new derivatives with varied biological activities. The presence of an amidate group suggests the possibility of hydrolysis under certain conditions, which could lead to the formation of carboxylic acids and amines. The synthesis of related compounds has shown that cyclization reactions are key steps in forming the desired heterocyclic structures .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of the compound are not detailed in the provided papers, we can infer that the compound's solubility, melting point, and stability would be influenced by the presence of the 1,2,3-thiadiazole ring and the 3,4-dihydroisoquinolin-2(1H)-yl group. The heteroaromatic nature of the compound suggests it might have significant aromatic character, which could affect its electronic properties and reactivity. The antibacterial activity of similar compounds containing the 1,3,4-thiadiazole moiety has been evaluated, and some have shown moderate to good efficacy, which could be indicative of the biological potential of the compound .

Wissenschaftliche Forschungsanwendungen

Psychotropic and Anti-inflammatory Applications

Isoquinoline derivatives have demonstrated significant psychotropic in vivo, anti-inflammatory in vivo, and cytotoxicity in vitro screening activities. These compounds possess marked sedative action, reveal high anti-inflammatory activity, have selective cytotoxic effects, and NO-induction ability concerning tumor cell lines. Some synthesized compounds also demonstrate antimicrobial action, suggesting their potential in treating various psychiatric, inflammatory, and infectious diseases (Zablotskaya et al., 2013).

Antimicrobial and Antitumor Activities

Newer thiadiazolyl and thiazolidinonyl quinazolin-4(3H)-ones have been developed as potential anticonvulsant agents, showcasing a series of compounds with significant anticonvulsant activity. These findings suggest their potential utility in neurological conditions requiring anticonvulsant medications (Archana et al., 2002). Additionally, the design and synthesis of novel 8-methoxyquinoline-2-carboxamide compounds containing 1,3,4-thiadiazole moiety have shown moderate to good antibacterial efficacy, indicating their potential in combating bacterial infections (Qu et al., 2018).

Analgesic and Anticancer Potential

Compounds related to the given chemical structure have been synthesized and evaluated for their analgesic activity. Specifically, derivatives have been tested and shown potential analgesic properties, indicating their relevance in pain management strategies (Saad et al., 2011). Furthermore, some derivatives have shown potent antitumor activities, highlighting their potential as novel anticancer agents (Liu et al., 1995).

Eigenschaften

IUPAC Name

N-[4-(3,4-dihydro-1H-isoquinolin-2-yl)but-2-ynyl]-4-methylthiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4OS/c1-13-16(23-20-19-13)17(22)18-9-4-5-10-21-11-8-14-6-2-3-7-15(14)12-21/h2-3,6-7H,8-12H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRRPUGAVAGOAOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)NCC#CCN2CCC3=CC=CC=C3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.